3-((1-(Thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate amines and thiolane-1,1-dione precursors. The reaction conditions typically include the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiolane derivatives.
Scientific Research Applications
3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant with a thiophene nucleus.
These compounds share the thiophene ring but differ in their substituents and applications, highlighting the versatility and uniqueness of 3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione.
Properties
Molecular Formula |
C10H15NO2S2 |
---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
1,1-dioxo-N-(1-thiophen-2-ylethyl)thiolan-3-amine |
InChI |
InChI=1S/C10H15NO2S2/c1-8(10-3-2-5-14-10)11-9-4-6-15(12,13)7-9/h2-3,5,8-9,11H,4,6-7H2,1H3 |
InChI Key |
RNOGCQXLVZYUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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